molecular formula C6H13NO2 B13895032 (R)-(1,4-Oxazepan-3-YL)methanol

(R)-(1,4-Oxazepan-3-YL)methanol

Cat. No.: B13895032
M. Wt: 131.17 g/mol
InChI Key: YWHVODPQYAPLHI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(1,4-Oxazepan-3-yl)methanol (CAS 1262409-55-1) is a chiral organic compound featuring a seven-membered 1,4-oxazepane ring substituted with a hydroxymethyl group at the 3-position in the R-enantiomeric form . With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research . The 1,4-oxazepane scaffold is a key structural motif in the development of bioactive molecules, and this chiral, high-purity (R)-enantiomer is particularly useful for creating stereospecific ligands and probes . The hydroxymethyl group provides a reactive site for further synthetic modification, allowing researchers to incorporate this chiral fragment into more complex target molecules. Patents indicate that 1,4-oxazepane derivatives are investigated for a range of therapeutic applications, including as potential agents for disorders of the urinary and nervous systems, and as analgesics, anxiolytics, or antidepressants . As a specialized synthetic intermediate, this compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing protective equipment, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3R)-1,4-oxazepan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2/t6-/m1/s1

InChI Key

YWHVODPQYAPLHI-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@@H](COC1)CO

Canonical SMILES

C1CNC(COC1)CO

Origin of Product

United States

Chemical Reactivity and Transformations of R 1,4 Oxazepan 3 Yl Methanol

Functionalization Strategies at the Primary Hydroxyl Group

The exocyclic primary hydroxyl group is a prime site for chemical modification, enabling the introduction of diverse functionalities through well-established synthetic protocols.

The primary alcohol of (R)-(1,4-oxazepan-3-yl)methanol can readily undergo etherification and esterification reactions to produce a range of derivatives.

Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method allows for the introduction of various alkyl or aryl groups. Additionally, acid-catalyzed etherification can be employed, particularly for the synthesis of ethers from olefins or other alcohols. fischer-tropsch.org

Esterification: The most common method for esterifying the primary alcohol is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be acylated using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.uk

Table 1: Representative Reagents for Hydroxyl Group Functionalization

Reaction Type Reagent Class Example Reagent(s) Product Type
Etherification Alkyl Halides (with base) Methyl iodide, Benzyl bromide Ether
Esterification Carboxylic Acids (with acid catalyst) Acetic acid, Benzoic acid Ester
Esterification Acyl Chlorides (with base) Acetyl chloride, Benzoyl chloride Ester
Esterification Acid Anhydrides (with base) Acetic anhydride, Succinic anhydride Ester

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage without over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in anhydrous solvents like dichloromethane. libretexts.orgwikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) in alkaline solution, or chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones oxidation). wikipedia.orgkhanacademy.org A two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) has also been developed for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions, which is compatible with sensitive functional groups. nih.gov

The reduction of the primary hydroxyl group itself is not a typical transformation. However, it can be converted into a better leaving group (e.g., a tosylate) and then subjected to reductive cleavage if desired.

Table 2: Oxidation Pathways for the Primary Hydroxyl Group

Target Product Reagent(s) Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂
Aldehyde Dess-Martin periodinane (DMP) Anhydrous CH₂Cl₂
Carboxylic Acid Potassium permanganate (KMnO₄) Aqueous base
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄) Acetone
Carboxylic Acid TEMPO, NaOCl, NaClO₂ Biphasic, pH 7 buffer

Stereochemical Stability and Epimerization Studies

This compound possesses a single stereocenter at the C3 position. The stability of this stereocenter is crucial for its application as a chiral building block. Generally, the stereocenter is considered configurationally stable under standard reaction conditions such as acylation, alkylation, and mild oxidation.

However, studies on related 1,4-oxazepane (B1358080) systems have shown that epimerization can occur under specific conditions. For example, in the synthesis of 1,4-oxazepane-5-carboxylic acids, cleavage from a solid support using trifluoroacetic acid (TFA) in the presence of a silane (B1218182) reducing agent (Et₃SiH) led to the formation of a mixture of diastereomers, indicating that epimerization can be induced under acidic and reductive conditions. nih.govrsc.org The conditions that may promote epimerization at the C3 position involve the formation of a transiently planar or rapidly inverting intermediate, such as an iminium ion or an adjacent radical or carbanion. For instance, deprotonation at C3 could lead to racemization if the resulting carbanion is not stereochemically constrained. However, work on related benzodiazepine (B76468) systems has shown that using a bulky N1-protecting group can enforce a chiral conformation that allows for deprotonation and subsequent alkylation at C3 with retention of stereochemistry. nih.gov

Synthesis of Structural Analogues and Hybrid Oxazepane Compounds

The synthetic utility of this compound lies in the selective modification of its nucleophilic secondary amine and its primary hydroxyl group. These functional handles allow for the introduction of a wide array of substituents and the linkage to other molecular fragments, leading to the creation of structural analogues with tailored properties and hybrid molecules with potentially synergistic activities.

N-Substituted Analogues

The secondary amine within the oxazepane ring is a prime site for derivatization, most commonly through N-alkylation and N-acylation reactions. These transformations are fundamental in the exploration of the structure-activity relationships (SAR) of various pharmacologically active agents.

For instance, in the development of G protein-coupled receptor 119 (GPR119) agonists, a target for the treatment of type 2 diabetes, the N-alkylation of this compound with various aromatic and heteroaromatic halides is a key step. Patent literature reveals that the reaction of this compound with substituted pyrimidine (B1678525) chlorides, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF), affords the corresponding N-substituted oxazepane derivatives.

Table 1: Synthesis of N-Aryl this compound Derivatives

EntryAryl HalideBaseSolventProduct
12-chloro-4-fluoropyrimidineDIPEADMF4-(4-fluoropyrimidin-2-yl)-(R)-(1,4-oxazepan-3-yl)methanol
24-chloro-6-methoxypyrimidineK₂CO₃Acetonitrile4-(6-methoxypyrimidin-4-yl)-(R)-(1,4-oxazepan-3-yl)methanol

N-acylation provides another avenue to structural diversity. The reaction with acyl chlorides or carboxylic acid anhydrides under standard conditions yields the corresponding amides. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

O-Substituted Analogues and Hybrid Compounds

The primary hydroxyl group of this compound serves as a versatile anchor for the attachment of various moieties through etherification and esterification reactions. These transformations are crucial for creating hybrid compounds where the oxazepane scaffold is linked to another pharmacophore.

Etherification, typically achieved through a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl or aryl halide. This strategy has been employed to connect the oxazepane moiety to other heterocyclic systems.

Esterification, on the other hand, allows for the introduction of a wide range of acyl groups. Standard esterification conditions, such as reacting the alcohol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used. This approach is valuable for creating prodrugs or for fine-tuning the pharmacokinetic properties of a lead compound.

Table 2: Synthesis of Hybrid Compounds via O-Substitution

EntryReactantCoupling AgentProduct (Hybrid Compound)
14-((pyrimidin-2-yl)oxy)benzoic acidHATU, DIPEA((R)-(1,4-oxazepan-3-yl)methyl) 4-((pyrimidin-2-yl)oxy)benzoate
22-(4-chlorophenoxy)acetic acidEDCI, HOBt2-(4-chlorophenoxy)-1-((R)-(1,4-oxazepan-3-yl)methoxy)ethan-1-one

The synthesis of these analogues and hybrid compounds underscores the importance of this compound as a versatile starting material. The ability to selectively modify its functional groups provides a powerful tool for medicinal chemists to explore new chemical space and develop novel therapeutic agents.

Advanced Structural Elucidation and Conformational Analysis of R 1,4 Oxazepan 3 Yl Methanol and Its Derivatives

Spectroscopic Characterization Methodologies for Stereochemical and Structural Assignment

A suite of spectroscopic methods is utilized to assign the stereochemistry and elucidate the intricate structural details of these chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (R)-(1,4-Oxazepan-3-YL)methanol and its derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule. amrita.eduyoutube.comemory.edu

1D NMR Techniques:

¹H NMR: Proton NMR spectra provide information on the chemical environment of each hydrogen atom, including their connectivity through scalar coupling (J-coupling). For the this compound scaffold, characteristic signals for the protons on the oxazepane ring and the hydroxymethyl group can be identified.

¹³C NMR: Carbon-13 NMR spectra reveal the number of unique carbon environments in the molecule. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. youtube.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of protons within the molecule. It is invaluable for tracing the proton network through the oxazepane ring. youtube.comox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry and conformation of a molecule by detecting through-space interactions between protons that are in close proximity. amrita.eduox.ac.uk This is particularly important for establishing the relative configuration of substituents on the chiral oxazepane ring.

Representative ¹H and ¹³C NMR Data for a 1,4-Oxazepane (B1358080) Derivative:

Technique Description Typical Chemical Shift Ranges (ppm)
¹H NMRProvides information on proton environments.Oxazepane ring protons: 2.5-4.5 ppm; Hydroxymethyl protons: 3.5-4.0 ppm
¹³C NMRReveals unique carbon environments.Oxazepane ring carbons: 50-80 ppm; Hydroxymethyl carbon: ~65 ppm
COSYShows ¹H-¹H coupling correlations.Cross-peaks indicate adjacent protons.
HSQCCorrelates directly bonded ¹H and ¹³C atoms.Cross-peaks link specific protons to their attached carbons.
HMBCShows long-range ¹H-¹³C correlations.Cross-peaks establish connectivity across multiple bonds.
NOESYDetects through-space ¹H-¹H interactions.Cross-peaks indicate spatial proximity, aiding in stereochemical assignment.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. synhet.com By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. Analysis of these fragments helps to confirm the connectivity of the atoms within the oxazepane ring and any attached functional groups. govinfo.gov

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules like this compound. purechemistry.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with the spectra of known compounds or with theoretically calculated spectra. frontiersin.orgnih.gov For oxazepane derivatives to be analyzed by CD, they typically need to contain a chromophore that absorbs in the UV-Vis region. frontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a particular enantiomer and can be used for absolute configuration assignment. frontiersin.org

The combination of experimental chiroptical data with computational methods, such as time-dependent density functional theory (TD-DFT) calculations of CD and ORD spectra, provides a powerful and reliable approach for the unambiguous assignment of the absolute stereochemistry. frontiersin.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and its derivatives. synhet.commdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter light at specific frequencies corresponding to the vibrational modes of their chemical bonds. mdpi.com

Key Vibrational Modes for this compound:

O-H stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

N-H stretch: For the parent compound, a peak in the 3300-3500 cm⁻¹ region can indicate the N-H bond of the secondary amine. nih.gov

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the aliphatic ring and the hydroxymethyl group.

C-O stretch: The C-O stretching vibrations of the ether linkage in the oxazepane ring and the alcohol typically appear in the fingerprint region of the FT-IR spectrum, between 1000 and 1300 cm⁻¹.

C-N stretch: The C-N stretching vibration also falls within the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds that are weak absorbers in the infrared. mdpi.com

Typical FT-IR Absorption Bands for this compound:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3500
C-H (alkane)Stretching2850-3000
C-O (ether/alcohol)Stretching1000-1300
C-N (amine)Stretching1000-1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound or one of its derivatives, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. purechemistry.org

This technique provides an unambiguous determination of the absolute configuration of the chiral center, as well as the preferred conformation of the seven-membered oxazepane ring in the crystalline form. purechemistry.org The solid-state structure can reveal important intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Conformational Dynamics and Preferred Conformations in Different Environments

The seven-membered 1,4-oxazepane ring is flexible and can adopt several different conformations, such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net The preferred conformation of this compound and its derivatives can vary depending on the environment (e.g., in solution versus the solid state) and the nature of any substituents on the ring. researchgate.netnih.gov

Computational modeling, in conjunction with experimental data from NMR (e.g., NOESY and coupling constants) and X-ray crystallography, is used to explore the conformational landscape of these molecules. mdpi.com These studies can identify the lowest energy (most stable) conformations and the energy barriers between them. Understanding the conformational dynamics is important as it can influence the molecule's ability to bind to biological targets. researchgate.net For instance, the orientation of the hydroxymethyl group and the lone pair of electrons on the nitrogen atom can be critical for receptor interactions. nih.gov

Solution-State Conformational Analysis

In solution, the seven-membered 1,4-oxazepane ring of this compound is not planar and exists as an equilibrium of multiple conformers. The exact nature and population of these conformers are influenced by the solvent environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are invaluable for elucidating the preferred conformations in solution.

For related chiral 1,4-oxazepane derivatives, NMR studies have been employed to determine the relative stereochemistry and conformational preferences of the ring system. For instance, in the study of chiral 1,4-oxazepane-5-carboxylic acids, detailed 1H and 13C NMR analysis, including NOE correlations, was crucial in assigning the stereochemistry and inferring the ring's conformation. These studies suggest that the 1,4-oxazepane ring can adopt several low-energy conformations, likely variations of chair and boat forms. The substituents on the ring play a significant role in biasing this equilibrium towards a particular conformer. For this compound, the hydroxymethyl group at the C3 position is expected to influence the conformational preference, with the most stable conformer likely minimizing steric interactions.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can complement experimental data by calculating the relative energies of different possible conformations (e.g., chair, twist-chair, boat, twist-boat) and the energy barriers for interconversion between them. A 3D-QSAR analysis performed on a series of 2,4-disubstituted 1,4-oxazepanes highlighted that the size and conformation of the oxazepane ring are important for biological activity, suggesting that understanding the conformational landscape is key to structure-activity relationship studies. nih.gov

Table 1: Predicted Low-Energy Conformers of the 1,4-Oxazepane Ring

ConformationRelative Energy (Predicted)Key Dihedral Angles (Predicted)
ChairLowestVaries
Twist-ChairLowVaries
BoatHigherVaries
Twist-BoatHigherVaries

Note: This table is predictive and based on the general conformational analysis of seven-membered heterocyclic rings. Specific experimental or computational data for this compound is not publicly available.

Solid-State Conformational Analysis

The conformation of this compound in the solid state is determined by X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's three-dimensional structure within the crystal lattice. As of the current date, a specific crystal structure for this compound has not been deposited in public databases.

However, based on the analysis of similar small organic molecules, it is anticipated that in the solid state, the molecule would adopt a single, low-energy conformation. Intermolecular forces, particularly hydrogen bonding involving the hydroxyl (-OH) and the secondary amine (-NH-) groups, would play a crucial role in the crystal packing. These hydrogen bonds would likely create a well-defined, three-dimensional network, stabilizing the crystal structure. The conformation of the 1,4-oxazepane ring in the solid state would likely be a chair or a twisted-chair form, which minimizes intramolecular steric strain.

Stereochemical Analysis and Purity Assessment Methodologies (e.g., Chiral HPLC)

The stereochemical purity of this compound is a critical parameter, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, thus enabling the determination of enantiomeric excess (ee) or enantiomeric purity.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers. For a compound like this compound, which is a chiral amino alcohol, several types of CSPs could be effective. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols. phenomenex.com Macrocyclic glycopeptide antibiotics, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are another class of CSPs that are particularly effective for the separation of native amino acids and other polar compounds. sigmaaldrich.com

The choice of mobile phase is also crucial and is typically a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography. Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used to improve peak shape and resolution, especially for basic or acidic analytes.

Table 2: Exemplary Chiral HPLC Methodologies for Amino Alcohols and Related Compounds

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalyte TypeReference
Phenylglycinol-derived CSPHexane/Isopropanolπ-acidic amino acid derivatives nih.gov
Leucinol-derived CSPHexane/Isopropanolπ-basic compounds nih.gov
Astec CHIROBIOTIC® T (Teicoplanin)Methanol (B129727)/Acetic Acid/TriethylamineAmino Alcohols sigmaaldrich.com
Ultron OvomucoidPhosphate buffer/AcetonitrileProtected amino acids tandfonline.com
Chiralcel ODHexane/Ethanol/MethanolProtected amino acids tandfonline.com

Note: This table provides examples of chiral HPLC conditions for related classes of compounds. The optimal conditions for the analysis of this compound would require experimental optimization.

Theoretical and Computational Studies of R 1,4 Oxazepan 3 Yl Methanol and Its Analogues

Quantum Mechanical Calculations (e.g., DFT for Electronic Structure and Bonding)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (R)-(1,4-Oxazepan-3-YL)methanol and its analogues. DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Researchers utilize DFT to compute a variety of molecular properties that are fundamental to understanding chemical behavior. These include optimizing the molecular geometry to find the most stable three-dimensional structure, calculating the distribution of electron density, and determining orbital energies. For instance, studies on related heterocyclic systems like benzodiazepines have employed DFT to understand their conformational and electronic properties. researchgate.net The analysis of the electrostatic potential mapped onto the molecular surface can reveal regions that are electron-rich (negatively charged) or electron-poor (positively charged), which are crucial for intermolecular interactions, including hydrogen bonding and receptor recognition. researchgate.net

Table 1: Properties Investigated by Quantum Mechanical Calculations for this compound Analogues
PropertyDescriptionComputational Method ExampleRelevance
Optimized GeometryCalculation of the lowest energy 3D structure, including bond lengths and angles.DFT (e.g., B3LYP/6-31G(d))Provides the foundational structure for all other computational studies.
Electrostatic Potential (ESP)Maps the charge distribution on the molecular surface to identify nucleophilic and electrophilic sites.DFTCrucial for predicting non-covalent interactions with biological targets. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)Calculates the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.DFTThe energy gap is an indicator of chemical reactivity and stability. researchgate.net
Natural Bond Orbital (NBO) AnalysisInvestigates charge transfer and hyperconjugative interactions between filled and vacant orbitals.NBO analysis on DFT resultsExplains the stabilization arising from electronic delocalization within the molecule. researchgate.net
Dipole MomentComputes the measure of net molecular polarity.DFTInfluences solubility and the ability to cross biological membranes.

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and understand the dynamic behavior of this compound in solution.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of molecular structures. By simulating the molecule over a period of nanoseconds to microseconds, a large number of conformations, known as a conformational ensemble, can be generated. This ensemble provides a more realistic representation of the molecule's state in a biological environment than a single, static structure.

Studies on similar heterocyclic systems, such as 1,3-oxazines, have shown that the conformational equilibrium can be influenced by the nature of substituents and the polarity of the solvent. researchgate.netresearchgate.net For this compound, MD simulations can reveal the preferred conformations of the oxazepane ring and the orientation of the hydroxymethyl group. The simulations can also quantify the flexibility of different parts of the molecule by analyzing the root-mean-square fluctuation (RMSF) of atomic positions. Understanding the flexibility and the most populated conformers is critical, as the biologically active conformation that binds to a target receptor may not be the lowest energy conformation in isolation.

Table 2: Key Aspects of Conformational Analysis via MD Simulations
AspectDescriptionInformation Gained for this compound
Conformational SearchExploring the potential energy surface to identify stable and metastable conformers (e.g., chair, boat, twist).Identifies the most likely shapes the molecule will adopt in solution.
Population AnalysisDetermining the relative populations of different conformers based on their free energies.Predicts the dominant conformation(s) under specific conditions (e.g., in water).
Ring Pucker AnalysisQuantifying the specific geometry of the non-planar seven-membered ring.Provides detailed geometric parameters for different ring conformations.
Flexibility Analysis (RMSF)Calculating the fluctuation of each atom around its average position.Highlights rigid and flexible regions of the molecule, which can be important for receptor binding.
Solvent EffectsSimulating the molecule in an explicit solvent (e.g., water) to see how the environment affects conformation.Reveals how interactions with water molecules can stabilize or destabilize certain conformations.

Molecular Modeling for Ligand-Target Interactions

Understanding how a molecule like this compound interacts with its biological target is a central goal of medicinal chemistry. Molecular modeling techniques, including docking and pharmacophore development, are essential for predicting and analyzing these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogues, docking studies can be performed if the three-dimensional structure of a potential protein target is known (e.g., from X-ray crystallography or homology modeling).

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode. Docking studies on analogues have been used to rationalize structure-activity relationships. For example, in studies of 1,2,4-oxadiazole (B8745197) derivatives, docking revealed key hydrogen bond and arene-cation interactions with specific amino acid residues like Gly192 and Arg197 in the active site. nih.gov Similarly, for 1,4-oxazepane derivatives targeting the dopamine (B1211576) D4 receptor, modeling helps to identify crucial interactions involving the oxazepane nitrogen and other substituents. nih.gov

For this compound, a docking study would likely predict that the hydroxyl group and the ring oxygen act as hydrogen bond acceptors or donors, while the nitrogen atom could form a hydrogen bond or a salt bridge if protonated. The stereochemistry at the C3 position would be critical in determining the precise fit and interactions within a chiral binding pocket.

A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition by a biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). pharmacophorejournal.com

For a series of active 1,4-oxazepane analogues, a ligand-based pharmacophore model could be developed. pharmacophorejournal.com This model would define the specific spatial arrangement of essential features required for activity. For example, a model for dopamine D4 receptor ligands might include a positively ionizable feature corresponding to the basic nitrogen atom, a hydrogen bond acceptor, and one or more hydrophobic/aromatic regions. nih.gov

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr It can also guide the optimization of existing leads by suggesting modifications that better fit the pharmacophore model. dovepress.com

Table 3: Hypothetical Pharmacophore Model for a 1,4-Oxazepane-based Ligand
Pharmacophore FeatureCorresponding Chemical Group in this compoundPotential Interaction in Receptor Site
Hydrogen Bond Donor (HBD)Hydroxyl (-OH) group, Amine (N-H) groupDonating a hydrogen to an acceptor group (e.g., Asp, Glu, backbone carbonyl)
Hydrogen Bond Acceptor (HBA)Hydroxyl (-OH) group, Ether oxygen (-O-)Accepting a hydrogen from a donor group (e.g., Ser, Thr, Asn, Gln)
Positive Ionizable (PI)Secondary amine (-NH-) group (protonated)Ionic interaction with a negatively charged residue (e.g., Asp, Glu)
Hydrophobic (HY)Aliphatic ring structure (C-C, C-H bonds)Van der Waals interactions with nonpolar residues (e.g., Leu, Ile, Val)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of the molecules. nih.gov

A crucial 3D-QSAR study was performed on a series of 1,4-oxazepane derivatives as selective dopamine D4 receptor ligands. nih.govresearchgate.net In this study, the molecules were aligned, and their surrounding steric and electrostatic fields were calculated. The GRID/GOLPE methodology was used to build a model correlating variations in these fields with changes in receptor affinity. The resulting model had strong predictive power, indicating its reliability. nih.govresearchgate.net

The analysis of the 3D-QSAR contour maps revealed key structural insights:

Steric Fields: The model showed that bulky substituents are favored in certain regions around the aromatic rings, while they are disfavored in other areas, likely due to steric clashes with the receptor. The size of the 1,4-oxazepane ring itself was also found to be important for affinity. nih.gov

Electrostatic Fields: The maps highlighted regions where electropositive or electronegative potentials are correlated with activity, pointing to the importance of specific electronic interactions with the receptor.

Such models are invaluable for lead optimization. For this compound, a QSAR or 3D-QSAR model built from a series of its analogues could predict how modifications—for example, adding substituents to the nitrogen or the phenyl ring (if present in an analogue)—would affect its biological activity. mdpi.com

Table 4: Example of 3D-QSAR Statistical Parameters for 1,4-Oxazepane Analogues nih.gov
ParameterSymbolValue (Example)Description
Cross-validated Correlation Coefficientq² (or r²cv)> 0.5Measures the internal predictive ability of the model. A value > 0.5 is generally considered good.
Non-cross-validated Correlation Coefficient> 0.6Measures the goodness of fit of the model to the training set data.
Predictive Correlation Coefficientr²_pred> 0.6Measures the ability of the model to predict the activity of an external test set of compounds.
Standard Error of PredictionSEPLow valueIndicates the accuracy of the predictions made by the model.

Prediction of Spectroscopic Parameters and Chemical Reactivity

In addition to properties related to biological activity, computational methods can predict spectroscopic data and fundamental chemical reactivity. DFT calculations are particularly effective for this purpose.

By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Comparing these predicted spectra with experimental data can help confirm the structure and assign specific peaks. Similarly, by computing the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, aiding in the interpretation of experimental IR data. researchgate.net

Chemical reactivity can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: The location and energy of the HOMO indicate the most likely site for electrophilic attack (i.e., the most nucleophilic region of the molecule).

LUMO: The location and energy of the LUMO indicate the most likely site for nucleophilic attack (i.e., the most electrophilic region).

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net For this compound, these calculations can predict which atoms are most susceptible to metabolic reactions or chemical degradation.

Applications of R 1,4 Oxazepan 3 Yl Methanol As a Versatile Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic and Complex Organic Molecules

The bifunctional nature of (R)-(1,4-Oxazepan-3-YL)methanol, possessing both a nucleophilic amine and an alcohol, allows it to participate in a wide array of chemical transformations. This dual reactivity is key to its role in constructing more elaborate molecules, particularly those containing multiple rings and heteroatoms.

Precursors for Polycyclic Nitrogen-Oxygen Heterocycles

Polycyclic systems containing both nitrogen and oxygen are prevalent scaffolds in biologically active natural products and pharmaceutical agents. nih.gov The synthesis of these structures often relies on strategic cyclization reactions, where bifunctional precursors are used to form new rings. youtube.com this compound is an ideal candidate for such strategies. The secondary amine can be acylated or alkylated, and the primary alcohol can be transformed into a leaving group or an aldehyde, setting the stage for intramolecular cyclization reactions to build fused or bridged ring systems.

For instance, the synthesis of complex heterocycles like pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones has been achieved through one-pot multicomponent reactions involving precursors with amine functionalities. nih.gov Similarly, the inherent structure of this compound provides a foundation for regio- and stereoselective cyclizations, such as haloetherification, to produce polysubstituted chiral 1,4-oxazepanes. nih.gov These methods highlight the potential to use this building block to access novel polycyclic nitrogen-oxygen heterocycles, which are of significant interest in medicinal chemistry.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is critical in the pharmaceutical industry. One established strategy is the use of chiral auxiliaries—stereogenic units that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Given its defined (R)-stereochemistry and reactive handles (amine and alcohol), this compound has the potential to be developed into a chiral auxiliary. The chiral center can influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

Furthermore, the nitrogen and oxygen atoms can act as binding sites for metal ions, making the molecule a candidate for a chiral ligand in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal catalyst and create a chiral environment that forces a reaction to proceed with high enantioselectivity. sigmaaldrich.comnih.gov For example, chiral cis-dioxidomolybdenum(VI) complexes have been synthesized using chiral ligands and tested in asymmetric epoxidation and sulfoxidation reactions. d-nb.info The structure of this compound is well-suited for forming such metal complexes, offering a pathway to new catalytic systems for asymmetric transformations.

Development of Chemical Scaffolds for Research Purposes

In chemical biology and drug discovery, a "scaffold" refers to the core structure of a molecule. The 1,4-oxazepane (B1358080) ring system is recognized as a valuable and privileged scaffold for developing pharmacologically active compounds. rsc.orgresearchgate.net

Scaffold Modification and Diversity-Oriented Synthesis for Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, known as chemical libraries, from a common starting material. nih.gov These libraries are then screened to identify compounds with interesting biological activities. The this compound scaffold is an excellent starting point for DOS because its functional groups can be readily modified.

The secondary amine can be functionalized through acylation, sulfonylation, or reductive amination, while the primary alcohol can be oxidized, esterified, or converted to other functional groups. These modifications allow for the systematic exploration of the chemical space around the 1,4-oxazepane core. Research on related structures has demonstrated the power of this approach, where different polycyclic scaffolds are generated from a single precursor, leading to compounds with distinct biological effects. nih.gov A study on polymer-supported homoserine showed how the 1,4-oxazepane scaffold could be decorated with various functional groups, underscoring its suitability for creating diverse chemical libraries. rsc.orgrsc.orgresearchgate.netnih.gov

Modification SitePotential ReactionsResulting Functionality
Secondary Amine Acylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Tertiary Amines
Primary Alcohol Oxidation, Esterification, EtherificationAldehydes, Carboxylic Acids, Esters, Ethers
Oxazepane Ring Ring-opening, Ring-expansionLinear chains, Larger heterocyclic systems

Rational Design of Oxazepane-Based Chemical Probes

Chemical probes are specialized small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The rational design of these probes involves creating a molecule with high affinity and selectivity for its target. nih.gov The 1,4-oxazepane scaffold provides a three-dimensional framework that can be tailored to fit into the binding sites of biological macromolecules.

By strategically adding functional groups to the this compound core, researchers can design probes that, for example, carry a fluorescent reporter group for imaging or a reactive group for covalently labeling a target protein. The defined stereochemistry of the (R)-enantiomer is crucial, as biological targets are themselves chiral, and specific stereoisomers often exhibit vastly different binding affinities and biological effects. The ability to immobilize guest molecules through coordination and hydrogen bonding is a key principle in designing such molecular tools. acs.org

Potential in Materials Science and Polymer Chemistry

The application of chiral building blocks is not limited to life sciences. In materials science and polymer chemistry, incorporating specific molecular structures can impart unique properties to bulk materials.

Based on chemical principles, the bifunctional nature of this compound makes it a potential monomer for step-growth polymerization. The amine and alcohol groups could react with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates) to form polyamides, polyesters, or polyurethanes. The chirality of the monomer would be integrated into the polymer backbone, potentially leading to materials with interesting optical properties or the ability to form helical superstructures.

Recent research has focused on the ring-opening polymerization (ROP) of related lactone-based oxazepane monomers, specifically N-acylated-1,4-oxazepan-7-ones. nih.govresearchgate.netrsc.org These monomers can be synthesized and polymerized using organocatalysts to create N-acylated poly(amino esters). researchgate.net This class of polymer is notable for being both functional and biodegradable. The synthesis of a universal monomer precursor, 1,4-oxazepan-7-one (B12977673) trifluoroacetate, allows for the introduction of various functional side chains in the final step before polymerization. nih.govresearchgate.net This modular approach enables the creation of polymers with tailored properties, such as sensitivity to oxidation, by incorporating functional groups like double bonds or sulfides. nih.gov This demonstrates the significant potential of the oxazepane scaffold in designing advanced, degradable polymers for specialized applications.

Polymerization StrategyMonomer TypeResulting PolymerKey Features
Ring-Opening Polymerization (ROP) N-acylated-1,4-oxazepan-7-onesN-acylated Poly(amino esters)Functional, Biodegradable, Tunable properties
Step-Growth Polymerization This compoundPolyamides, Polyesters, PolyurethanesChiral backbone, Potential for unique material properties

In Vitro Biological Evaluation Methodologies and Molecular Mechanisms of Action of Oxazepane Derivatives

Development of In Vitro Assays for Biological Target Engagement

In vitro assays are fundamental in the initial stages of drug development to determine if a compound interacts with its intended biological target. These assays can range from enzyme inhibition and receptor binding studies to observing phenotypic changes in cell-based models.

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes. Oxazepane derivatives, due to their diverse structural possibilities, can be evaluated against a wide array of enzymatic targets. While specific data on "(R)-(1,4-Oxazepan-3-YL)methanol" in these assays is not prominently available in the literature, the methodologies are well-established for related heterocyclic compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a key therapeutic target in the management of type 2 diabetes. nih.gov Inhibitors of this enzyme, known as gliptins, play a significant role in glycemic control. nih.govresearchgate.net The evaluation of novel compounds, such as oxazepane derivatives, for DPP-IV inhibition is of considerable interest. For instance, a series of triazepane derivatives were synthesized and evaluated for their ability to inhibit the DPP-IV enzyme. researchgate.net In such assays, the enzyme activity is typically measured by monitoring the cleavage of a chromogenic or fluorogenic substrate. The inhibitory potential of the test compounds is determined by measuring the reduction in signal in their presence. Compounds with significant activity are then subjected to further studies to determine their half-maximal inhibitory concentration (IC50) and their mode of inhibition (e.g., competitive, non-competitive, or mixed-type). While oxadiazole derivatives have been explored as DPP-IV inhibitors, this highlights the applicability of such assays to various heterocyclic scaffolds. nih.govmdpi.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. researchgate.netmdpi.com The inhibitory activity of compounds against tyrosinase is often assessed using L-DOPA as a substrate, where the formation of dopachrome (B613829) is monitored spectrophotometrically. nih.govsemanticscholar.org The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. Kinetic studies can be performed to understand the mechanism of inhibition. researchgate.net For example, studies on azastilbene analogs and other heterocyclic compounds have demonstrated their potential as tyrosinase inhibitors, with some compounds showing mixed-type inhibition. nih.govnih.govresearchgate.net Although direct evidence for tyrosinase inhibition by simple 1,4-oxazepane (B1358080) derivatives is scarce, these established assays provide a clear framework for their evaluation.

A summary of representative enzyme inhibition data for related heterocyclic compounds is presented in Table 1.

Table 1: Representative Enzyme Inhibition Data for Heterocyclic Compounds

Compound Class Target Enzyme Key Findings Reference
Triazepane Derivatives DPP-IV Potent inhibitors with good in vitro activity. researchgate.net
Oxadiazole Derivatives DPP-IV Demonstrated potential as DPP-IV inhibitors. nih.gov
Azastilbene Analogs Tyrosinase Showed significant tyrosinase inhibitory activity. nih.govresearchgate.net
Nitrophenylpiperazine Derivatives Tyrosinase Exhibited mixed-type inhibition with IC50 values in the micromolar range. nih.gov

Receptor binding assays are essential for identifying compounds that interact with specific receptors and for determining their affinity and selectivity. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. The ability of a test compound to displace the radioligand is measured, providing an indication of its binding affinity, commonly expressed as the inhibition constant (Ki) or IC50 value. nih.govnih.gov

A study on a series of 2,4-disubstituted 1,4-oxazepane derivatives identified them as selective ligands for the dopamine (B1211576) D4 receptor. nih.gov These assays were performed using cell membranes expressing the receptor, and the binding affinity was determined through radioligand displacement. Such studies are critical for understanding the structure-activity relationship and for optimizing the selectivity of the compounds for their intended target over other related receptors.

Furthermore, the structural similarity of some oxazepane derivatives to benzodiazepines suggests the potential for interaction with GABA-A receptors. researchgate.netresearchgate.net Receptor binding assays using radiolabeled benzodiazepines like [3H]-flumazenil are a standard method to screen for compounds that bind to the benzodiazepine (B76468) site on the GABA-A receptor. nih.govnih.gov These studies help in identifying new chemical entities with potential anxiolytic, anticonvulsant, or sedative-hypnotic properties. researchgate.net

Selectivity profiling involves testing a compound against a panel of different receptors to assess its specificity. This is a crucial step in drug development to minimize off-target effects.

Table 2: Receptor Binding Data for Oxazepane and Related Derivatives

Compound Series Target Receptor Assay Type Key Findings Reference
2,4-Disubstituted 1,4-Oxazepanes Dopamine D4 Radioligand Displacement Identified selective D4 receptor ligands. nih.gov
Diphenyl 1,3,4-Oxadiazoles Benzodiazepine Receptors [3H]-Flumazenil Binding Novel ligands with high affinity (nM range). nih.gov

Cell-based assays provide a more holistic view of a compound's biological activity by assessing its effects on whole cells. These assays can measure a wide range of phenotypic changes, such as cytotoxicity, proliferation, apoptosis, and changes in cell morphology. nih.govnih.govlifechemicals.comselleckchem.comotavachemicals.com

For instance, benzo[b]cyclohept[e] nih.govcentralasianstudies.orgoxazine (B8389632) derivatives have been evaluated for their cytotoxic activity against various human tumor cell lines. nih.gov In such assays, cell viability is typically measured using methods like the MTT assay or crystal violet staining. nih.gov The results are often expressed as the concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50). These studies can reveal tumor-specific cytotoxicity and provide initial insights into the mechanism of cell death, such as apoptosis or autophagy. nih.gov

Phenotypic screening of compound libraries is another powerful approach to discover new biological activities. nih.govlifechemicals.comenamine.net Libraries of diverse compounds, which could include oxazepane derivatives, can be screened in various cell-based models to identify "hits" that produce a desired phenotypic change. These hits can then be further investigated to identify their molecular targets.

Table 3: Cytotoxicity Data for Oxazine-Containing Derivatives

Compound Class Cell Lines Assay Key Findings Reference
Benzo[b]cyclohept[e] nih.govcentralasianstudies.orgoxazines Human tumor cell lines (e.g., HL-60, HSC-2) Cytotoxicity assay Showed moderate, tumor-specific cytotoxicity. nih.gov
Benzodithiazine-benzoxazine hybrids Human cancer cell lines (e.g., A-427, LCLC-103) Antiproliferative assay Potent inhibition of cell growth, with some compounds exceeding the potency of cisplatin. nih.gov

Identification of Biological Targets and Perturbed Pathways at the Molecular Level

Once a compound shows interesting activity in initial in vitro assays, the next step is to identify its specific molecular target(s) and the biological pathways it affects. This is crucial for understanding its mechanism of action and for further drug development.

Modern "omics" technologies provide powerful tools for unbiased target identification.

Proteomic Approaches: Chemical proteomics is a key strategy for identifying the protein targets of small molecules. frontiersin.orgmdpi.comnih.govpharmafeatures.comresearchgate.net This can be achieved by immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry. frontiersin.orgnih.gov Another approach is activity-based protein profiling (ABPP), which uses probes that react with active sites of specific enzyme families to profile their activity in response to a compound. frontiersin.org Label-free methods, such as the cellular thermal shift assay (CETSA), are also used, which rely on the principle that a protein's thermal stability changes upon ligand binding. nih.govpharmafeatures.com While specific applications of these techniques to simple oxazepane derivatives are not widely reported, they represent the state-of-the-art for target deconvolution in modern drug discovery.

Metabolomic Approaches: Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. mdpi.com By comparing the metabolic profiles of cells or organisms treated with a compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound's activity. mdpi.com This can provide clues about the compound's mechanism of action and its molecular target. For example, a compound that inhibits an enzyme in a particular metabolic pathway will lead to an accumulation of the enzyme's substrate and a depletion of its product. These changes can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, allows for the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue. nih.govnih.govamanote.commdpi.comresearchgate.net By treating a biological system with a compound of interest and analyzing the resulting changes in gene expression, it is possible to identify the biological pathways and cellular processes that are affected. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For the 1,4-oxazepane class of compounds, these studies involve synthesizing a series of analogues and evaluating their effects in biological assays.

The design and synthesis of analogues of the 1,4-oxazepane scaffold are central to exploring their therapeutic potential. For instance, research on a series of 2,4-disubstituted 1,4-oxazepanes has been conducted to investigate their selectivity for the dopamine D4 receptor. nih.gov The synthesis of these analogues allows researchers to systematically alter different parts of the molecule and observe the resulting changes in biological activity.

Another key area of synthetic exploration involves the creation of chiral 1,4-oxazepanes. Methods have been developed for the stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes, which is critical as the stereochemistry of a molecule can significantly impact its biological function. rsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has also been reported, providing a route to novel derivatives with potential for further functionalization.

By testing a series of synthesized analogues, researchers can establish correlations between specific structural features and biological activity. For the 2,4-disubstituted 1,4-oxazepane derivatives targeting the dopamine D4 receptor, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis has been employed. nih.gov This computational method helps to identify key structural elements that are important for receptor affinity.

Key findings from these studies on related morpholine (B109124) and 1,4-oxazepane derivatives indicated that:

Regions around two benzene (B151609) ring systems are important for affinity.

A p-chlorobenzyl group can be a key feature.

The aliphatic amine within the 1,4-oxazepane system is crucial for interaction.

The size of the 1,4-oxazepane ring itself appears to influence affinity. nih.gov

A hypothetical SAR study for this compound would likely involve the synthesis of analogues with modifications at the following positions:

The nitrogen atom (N-4): Introduction of various substituents to explore the impact on receptor binding or other biological targets.

The hydroxymethyl group at C-3: Esterification, etherification, or replacement with other functional groups to probe the importance of the hydroxyl group and the methylene (B1212753) spacer.

The oxazepane ring: Introduction of substituents on the carbon atoms of the ring to understand the steric and electronic requirements for activity.

A data table illustrating a hypothetical SAR study for derivatives of this compound is presented below. It is important to note that this table is illustrative and not based on published experimental data for this specific compound.

CompoundR1 (at N-4)R2 (at C-3)Biological Activity (Hypothetical IC50 in µM)
This compound HCH₂OH-
Analogue 1CH₃CH₂OH-
Analogue 2BenzylCH₂OH-
Analogue 3HCOOH-
Analogue 4HCH₂OAc-

Elucidation of Molecular Mechanisms of Action (e.g., Ligand-Receptor Interactions)

The elucidation of the molecular mechanism of action for a compound involves a variety of experimental and computational techniques to understand how it interacts with its biological target at a molecular level.

Kinetic and thermodynamic studies provide deep insights into the binding of a ligand to its receptor. nih.gov These studies can differentiate between compounds with similar binding affinities by revealing the enthalpic and entropic driving forces of the interaction. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are often employed.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time, yielding kinetic data such as the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

For 1,4-oxazepane derivatives, such studies would be invaluable in optimizing their binding characteristics to a specific target, for example, by designing analogues with slower dissociation rates, which can lead to a more prolonged biological effect.

A hypothetical data table for thermodynamic and kinetic parameters is shown below. This data is illustrative and not based on experimental findings for this compound.

CompoundTargetKd (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Analogue AReceptor X1001.515-8.51.2
Analogue BReceptor X502.010-9.20.5

Future Directions and Emerging Research Avenues for R 1,4 Oxazepan 3 Yl Methanol Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is revolutionizing the approaches to chemical synthesis and drug discovery. nih.govresearchgate.net For (R)-(1,4-oxazepan-3-yl)methanol, these computational tools offer the potential to overcome existing synthetic challenges and accelerate the discovery of novel derivatives with desired properties.

Table 1: Applications of AI/ML in this compound Research

Application AreaSpecific AI/ML TechniquePotential Impact
Synthesis Planning Retrosynthesis AlgorithmsDiscovery of novel and more efficient synthetic pathways.
Reaction Optimization Supervised Learning (e.g., Random Forest, Neural Networks)Prediction of optimal reaction conditions for yield and stereoselectivity. researchgate.netarxiv.org
Stereoselectivity Prediction Composite Machine Learning Methods, Atomistic ML ModelsQuantitative prediction of enantiomeric excess in asymmetric synthesis. researchgate.netnih.gov
Novel Compound Discovery Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of new this compound derivatives with desired properties. elsevier.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep LearningForecasting of biological activity, toxicity, and physicochemical properties. elsevier.comnih.gov

Novel Applications in Chemical Biology and Advanced Probes

The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of sophisticated chemical probes. These tools are instrumental in dissecting complex biological processes at the molecular level. rjeid.com Future research will likely focus on designing and synthesizing derivatives of this compound that can serve as highly selective and potent probes for specific biological targets. rsc.org

By strategically functionalizing the oxazepane ring or the methanol (B129727) moiety, researchers can introduce reporter groups such as fluorophores or affinity tags. This would enable the visualization and tracking of the molecule's interactions within a cellular environment. Such probes could be invaluable for studying the localization, dynamics, and function of their target proteins or enzymes.

Moreover, the development of photo-activatable or "caged" derivatives of this compound could provide spatiotemporal control over its biological activity. These advanced probes would remain inert until activated by a specific wavelength of light, allowing for precise investigation of biological pathways in living systems. The synthesis of oxazepine derivatives as molecular probes for investigating steroid biosynthesis has already demonstrated the potential of this heterocyclic system in chemical biology. nih.gov

Continued Innovations in Stereoselective Oxazepane Synthesis

The synthesis of enantiomerically pure cyclic compounds remains a significant challenge in organic chemistry. While methods for the synthesis of some oxazepane derivatives exist, there is a continuous need for more efficient, versatile, and stereoselective synthetic strategies. nih.govrsc.org Future research in this area will likely focus on the development of novel catalytic systems and asymmetric transformations to access a wider range of substituted (R)-1,4-oxazepanes.

Innovations may include the use of new chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of the ring-forming reaction. Methodologies such as regio- and stereoselective 7-endo cyclizations through haloetherification have shown promise in preparing polysubstituted chiral oxazepanes. nih.gov Further exploration of such strategies, along with the development of novel cyclization reactions, will be crucial. The solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been reported, offering a pathway to libraries of these compounds. rsc.org

The development of synthetic routes that allow for the late-stage diversification of the oxazepane scaffold would be particularly valuable. This would enable the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Exploration of Underexplored Oxazepane Isomers and Ring Systems

The current focus on this compound represents just one facet of the broader chemical space of oxazepanes. There are numerous other isomers and related ring systems that remain largely unexplored. Future research should venture into the synthesis and characterization of these novel heterocyclic structures. For instance, the synthesis of 1,3-oxazepine and 1,3-oxazepane derivatives has been reported, highlighting the potential for exploring different ring systems. researchgate.net

The investigation of different ring sizes, such as six or eight-membered N/O-heterocycles, and the incorporation of additional heteroatoms could lead to the discovery of compounds with unique properties and biological activities. researchgate.net The reactivity of strained four-membered heterocycles like azetidines is well-documented, and exploring analogous strained oxazepane systems could unveil novel chemical transformations. nih.gov The synthesis of benzo-fused oxazepines also presents an interesting avenue for research, with potential applications in medicinal chemistry. researchgate.net

Table 2: Comparison of Oxazepane-Related Heterocyclic Systems

Heterocyclic SystemRing SizeKey FeaturesPotential Research Focus
1,4-Oxazepane (B1358080) 7Saturated, contains nitrogen and oxygen in a 1,4-relationship.Development of stereoselective syntheses and functionalization.
1,3-Oxazepane 7Saturated, contains nitrogen and oxygen in a 1,3-relationship.Exploration of synthetic routes and biological activities. researchgate.net
Oxazepine 7Unsaturated seven-membered ring with nitrogen and oxygen.Investigation of aromaticity and reactivity. researchgate.net
Benzoxazepine Fused RingBenzene (B151609) ring fused to an oxazepine ring.Synthesis of derivatives with potential pharmacological applications. researchgate.net
Oxazino-diazepines Fused RingFused oxazine (B8389632) and diazepine (B8756704) rings.Stereoselective synthesis of complex heterocyclic systems. acs.org

Challenges and Opportunities in the Development of Oxazepane-Based Research Tools

The development of research tools based on the this compound scaffold presents both challenges and opportunities. A significant challenge lies in achieving high selectivity for the intended biological target to avoid off-target effects that can confound experimental results. rroij.com This requires a deep understanding of the structure-activity relationships and often involves extensive medicinal chemistry efforts. mdpi.com

Another challenge is ensuring that the developed probes have appropriate physicochemical properties, such as cell permeability and stability, to be effective in biological systems. The synthesis of complex, multi-functionalized oxazepane derivatives can also be a synthetic hurdle. rsc.org

Despite these challenges, the opportunities are vast. The structural diversity of heterocyclic compounds provides a rich platform for creating novel research tools. numberanalytics.comnumberanalytics.com Oxazepane-based tools could enable the validation of new drug targets, the elucidation of disease mechanisms, and the development of novel diagnostic agents. rroij.com The versatility of the oxazepane scaffold allows for the incorporation of various functionalities, making it adaptable for a wide range of applications in chemical biology and beyond. researchgate.net The continued development of synthetic methodologies and a deeper understanding of the biological relevance of this heterocyclic system will undoubtedly pave the way for exciting discoveries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(1,4-Oxazepan-3-YL)methanol, and how can reaction yields be optimized?

  • Methodology : The synthesis of oxazepane derivatives often involves reductive amination or cyclization reactions. For example, 1,4-oxazepane intermediates are synthesized using aldehydes or ketones with amine precursors under acidic or catalytic conditions. Yields (~69–70%) can be improved by optimizing solvent systems (e.g., ethyl acetate/methanol mixtures), temperature control, and catalyst selection (e.g., triethylamine for neutralization) .
  • Key Data : NMR analysis (e.g., δ7.45–7.21 ppm for aromatic protons in bromophenyl-oxazepane derivatives) confirms regioselectivity and structural integrity .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases (methanol/acetonitrile) to resolve enantiomers. Confirm configurations via optical rotation and comparison with known (R)-enantiomer standards. For intermediates, 2D NMR (COSY, NOESY) can clarify spatial arrangements of substituents .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodology : Thin-layer chromatography (TLC) with ethyl acetate/acetic acid (99:1) mobile phases and UV detection (254 nm) identifies impurities. Quantify purity via HPLC using reversed-phase C18 columns and methanol/water gradients. For trace impurities, LC-MS with electrospray ionization (ESI) is recommended .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodology : Cross-validate data using complementary techniques:

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.
  • Dynamic NMR : Detects conformational exchange in oxazepane rings (e.g., chair-boat transitions) that may cause signal splitting .

Q. What experimental designs mitigate low yields in stereoselective syntheses of (R)-configured oxazepanes?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Kinetic Resolution : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at optimal conversion .

Q. How do researchers address discrepancies in biological activity data across similar oxazepane derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. imidazole groups) and correlate changes with activity.
  • Free-Wilson Analysis : Quantify contributions of specific functional groups to activity.
  • Molecular Docking : Predict binding modes to biological targets (e.g., GPCRs) using computational models .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation.
  • Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products .

Q. How can researchers validate the enantiomeric excess (ee) of this compound in complex mixtures?

  • Methodology :

  • Chiral Derivatization : React with Mosher’s acid chloride and analyze via 19F^{19}\text{F} NMR.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers for enantiomer separation.
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to quantify ee .

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